
3-(2-Anthryl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Anthryl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring with an anthracene moiety attached at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Anthryl)azetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines, including this compound.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of copper-catalyzed multicomponent reactions. These reactions are advantageous due to their mild conditions and high yields . The use of organometal reagents in the presence of copper catalysts allows for the rapid preparation of bis-functionalized azetidines .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Anthryl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Functionalized azetidines with various substituents.
Wissenschaftliche Forschungsanwendungen
3-(2-Anthryl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2-Anthryl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain in the azetidine moiety makes it highly reactive, allowing it to participate in various chemical reactions. The anthracene moiety can interact with biological targets through π-π stacking interactions, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and stability.
β-Lactams: Four-membered cyclic amides with significant biological activity, particularly as antibiotics.
Uniqueness: 3-(2-Anthryl)azetidine is unique due to its combination of the azetidine ring and the anthracene moiety. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its reactivity, driven by ring strain, and the presence of the anthracene group, which can engage in π-π interactions, set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C17H15N |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
3-anthracen-2-ylazetidine |
InChI |
InChI=1S/C17H15N/c1-2-4-13-8-16-9-15(17-10-18-11-17)6-5-14(16)7-12(13)3-1/h1-9,17-18H,10-11H2 |
InChI-Schlüssel |
SLGWMSQMPRMDIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



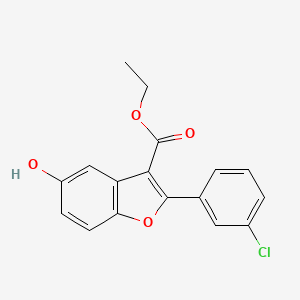
![8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13705164.png)
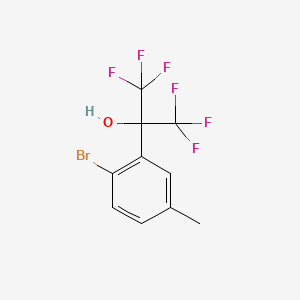
![5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)


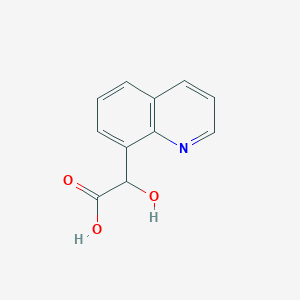

![2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13705203.png)
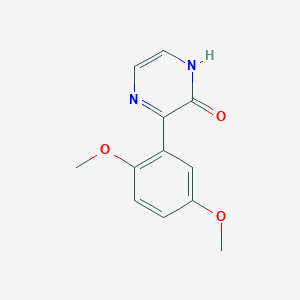
![1-[1-(4-Bromo-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705212.png)
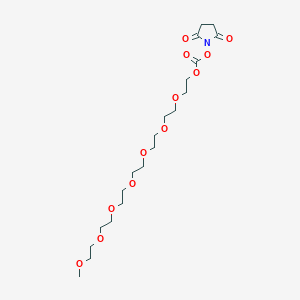
![N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-4-(N-phenylsulfamoyl)benzamide](/img/structure/B13705225.png)
